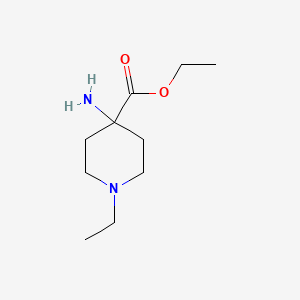
4-(Aminomethyl)-2,2-dimethyl-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-2,2-dimethyl-1,3-benzodioxole (AMDMBD) is an organic compound that is used in various scientific research applications. It is a heterocyclic compound with a five-membered ring structure, containing one nitrogen atom and four carbon atoms. AMDMBD is a versatile compound with a wide range of uses, and its properties have been studied extensively in recent years.
Aplicaciones Científicas De Investigación
Insecticide Development
Research has been conducted on the synthesis of 5-ethyl-carbamyl-2,2-dimethyl-1,3 benzodioxoles as potential insecticides. These compounds, derived from 4-(Aminomethyl)-2,2-dimethyl-1,3-benzodioxole, aim to offer lower toxicity and environmental persistence compared to traditional insecticides. The synthesis process involves condensation, nitration, reduction, and acylation steps, highlighting the chemical's versatility in creating targeted organic compounds (Sumantri, 2005).
Conductive Polymers
Another application is in the electrosynthesis of conductive polymers. Poly(2,2-dimethyl-1,3-benzodioxole) has been synthesized through electropolymerization, exhibiting notable electrical conductivity. This process demonstrates the potential of this compound derivatives in creating new materials with specific electronic properties (Xu Jing-kun, 2008).
Pharmacological Research
Derivatives of this compound have been explored for their antitumor activity. Compounds synthesized from this chemical backbone have shown promise in inhibiting tumor growth in vitro, with some derivatives exhibiting significant activity against human tumor cell lines. This research underscores the potential of benzodioxole derivatives in developing new cancer therapies (N. Micale, M. Zappalà, S. Grasso, 2002).
Material Science Applications
The chemical has also found applications in material science, such as in the synthesis of a benziodoxole-based hypervalent iodine(III) compound for peptide coupling. This innovative approach facilitates the synthesis of dipeptides and has implications for solid-phase peptide synthesis, demonstrating the compound's utility in complex biochemical procedures (Lihong Qiu et al., 2020).
Propiedades
IUPAC Name |
(2,2-dimethyl-1,3-benzodioxol-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2)12-8-5-3-4-7(6-11)9(8)13-10/h3-5H,6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATKYOSGPYTATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC=CC(=C2O1)CN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-[(2-Oxocyclopentyl)oxy]-2H-1-benzopyran-2-one; min. 98%](/img/structure/B6361439.png)




